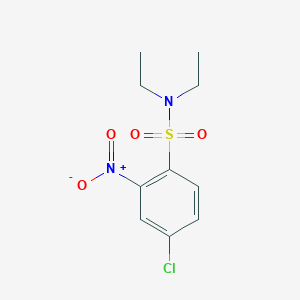![molecular formula C11H7ClN4S B13869657 2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B13869657.png)
2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmacological activities. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is substituted with a chlorine atom and a pyridin-2-yl group. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine typically involves a multi-step process. One common synthetic route starts with the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then treated with phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[2,3-d]pyrimidine. The final step involves the substitution of one chlorine atom with a pyridin-2-yl group in the presence of N,N-dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions:
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its antimicrobial properties make it a candidate for use in the development of new antimicrobial agents.
Wirkmechanismus
The mechanism of action of 2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid biosynthesis . This inhibition disrupts the metabolic processes of microorganisms, leading to their death. Additionally, the compound’s ability to interact with DNA and other cellular components may contribute to its anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-N-(3-methylpyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine: This compound has similar structural features but differs in the substitution pattern on the pyridine ring.
2-chloro-N-(4-methylpyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological and pharmacological properties. Its ability to inhibit acetyl-CoA carboxylase and its antimicrobial and anticancer activities make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C11H7ClN4S |
|---|---|
Molekulargewicht |
262.72 g/mol |
IUPAC-Name |
2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H7ClN4S/c12-11-14-7-4-6-17-9(7)10(16-11)15-8-3-1-2-5-13-8/h1-6H,(H,13,14,15,16) |
InChI-Schlüssel |
OGIQUGMMQOKGOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)NC2=NC(=NC3=C2SC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-ol](/img/structure/B13869582.png)








![8-Thiophen-3-yl-1,4-dioxaspiro[4.5]decane](/img/structure/B13869638.png)




